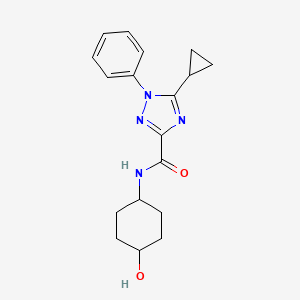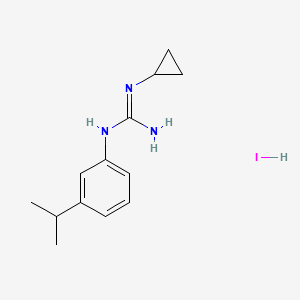
5-cyclopropyl-N-(4-hydroxycyclohexyl)-1-phenyl-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-N-(4-hydroxycyclohexyl)-1-phenyl-1,2,4-triazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of triazole derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-cyclopropyl-N-(4-hydroxycyclohexyl)-1-phenyl-1,2,4-triazole-3-carboxamide has shown potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and drug discovery. The compound has been studied extensively for its anti-inflammatory, analgesic, and antipyretic properties. It has also been found to exhibit potent activity against various bacterial and fungal strains. Moreover, the compound has been shown to have potential applications in the treatment of cancer, diabetes, and neurological disorders.
Wirkmechanismus
The mechanism of action of 5-cyclopropyl-N-(4-hydroxycyclohexyl)-1-phenyl-1,2,4-triazole-3-carboxamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. The inhibition of COX-2 enzyme leads to a decrease in the production of prostaglandins, which results in the anti-inflammatory, analgesic, and antipyretic effects of the compound. Additionally, the compound has been shown to exert its antibacterial and antifungal activity by disrupting the cell membrane of the microorganisms.
Biochemical and Physiological Effects
5-cyclopropyl-N-(4-hydroxycyclohexyl)-1-phenyl-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been shown to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress. Moreover, the compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect the cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
5-cyclopropyl-N-(4-hydroxycyclohexyl)-1-phenyl-1,2,4-triazole-3-carboxamide has several advantages for lab experiments. The compound has a high potency and specificity towards COX-2 enzyme, which makes it an ideal candidate for studying the mechanism of action of COX-2 inhibitors. Additionally, the compound has shown promising results in various in vitro and in vivo studies, which make it a potential lead compound for drug discovery. However, the compound has some limitations for lab experiments, including its low solubility in water and low bioavailability, which may affect its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions related to 5-cyclopropyl-N-(4-hydroxycyclohexyl)-1-phenyl-1,2,4-triazole-3-carboxamide. One of the future directions is to optimize the synthesis method to obtain a higher yield of the final product with improved purity. Another future direction is to study the pharmacokinetic properties of the compound and develop novel formulations to improve its solubility and bioavailability. Moreover, further studies are needed to explore the potential applications of the compound in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Additionally, the compound can be used as a lead compound for the development of new COX-2 inhibitors with improved potency and selectivity.
Synthesemethoden
The synthesis of 5-cyclopropyl-N-(4-hydroxycyclohexyl)-1-phenyl-1,2,4-triazole-3-carboxamide involves the reaction of 4-hydroxycyclohexanone with ethyl cyanoacetate in the presence of sodium ethoxide to form 4-oxo-4-(4-hydroxycyclohexyl)but-2-enoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate and cyclopropyl isocyanate to form the final product, 5-cyclopropyl-N-(4-hydroxycyclohexyl)-1-phenyl-1,2,4-triazole-3-carboxamide. The synthesis method has been optimized to obtain a high yield of the final product with minimal impurities.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-(4-hydroxycyclohexyl)-1-phenyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-15-10-8-13(9-11-15)19-18(24)16-20-17(12-6-7-12)22(21-16)14-4-2-1-3-5-14/h1-5,12-13,15,23H,6-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPXJFMTRMATFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2C3=CC=CC=C3)C(=O)NC4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(4-hydroxycyclohexyl)-1-phenyl-1,2,4-triazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639645.png)

![1-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[2-(hydroxymethyl)phenyl]methyl]urea](/img/structure/B6639662.png)
![1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide](/img/structure/B6639674.png)




![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide](/img/structure/B6639689.png)
![1,2-Dimethyl-3-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]guanidine;hydroiodide](/img/structure/B6639703.png)
![1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6639709.png)
![1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-2-methylguanidine;hydroiodide](/img/structure/B6639720.png)
![1-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B6639729.png)
![2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol](/img/structure/B6639745.png)